molecular formula C11H12O5 B8377666 Methyl (4-acetoxy-phenoxy)-acetate

Methyl (4-acetoxy-phenoxy)-acetate

Cat. No.: B8377666
M. Wt: 224.21 g/mol
InChI Key: VINUNHYUNZHUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4-acetoxy-phenoxy)-acetate is a phenoxyacetic acid ester derivative supplied as a high-purity chemical reagent for research and development purposes. As a phenoxyacetic acid derivative, this compound serves as a valuable synthetic intermediate and building block in organic synthesis, particularly in the development of potential pharmacologically active molecules. Research into analogous phenoxyacetic acid structures has highlighted their significance as core scaffolds in medicinal chemistry, for instance, in the development of dual agonists for targets like GPR40 (FFA1) and PPARδ, which are relevant to metabolic diseases such as type 2 diabetes . The structure incorporates both acetoxy and ether-linked ester functionalities, making it a versatile precursor for further chemical modifications. This compound is intended for use in laboratory research only and is not suitable for human consumption or any form of personal use. Researchers can employ this building block in solid-phase peptide synthesis (SPPS) and other automated synthesis platforms to create novel peptide analogues or complex organic molecules, facilitating the exploration of new chemical space in drug discovery programs .

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 2-(4-acetyloxyphenoxy)acetate

InChI

InChI=1S/C11H12O5/c1-8(12)16-10-5-3-9(4-6-10)15-7-11(13)14-2/h3-6H,7H2,1-2H3

InChI Key

VINUNHYUNZHUTO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)OCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl (4-acetoxy-phenoxy)-acetate with key analogs, highlighting structural variations, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound (hypothetical) C₁₁H₁₂O₆ 240.21 4-acetoxy phenoxy, methyl ester Hypothesized intermediate for drug synthesis; potential esterase substrate -
Ethyl 4-methylphenoxyacetate C₁₁H₁₄O₃ 194.23 4-methylphenoxy, ethyl ester Soluble in organic solvents; used in food additives and flavoring agents
Methyl 2-(4-aminophenoxy)acetate C₉H₁₁NO₃ 197.19 4-aminophenoxy, methyl ester Precursor for bioactive molecules; synthesized via K₂CO₃-mediated reaction at 60°C for 12h
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ 256.68 4-chlorophenoxy, ethyl acetoacetate Pharmaceutical intermediate; exhibits metabolic stability in vivo
Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]acetate C₁₆H₁₇NO₃ 271.31 4-amino-3-methylphenoxy, methyl ester Investigated for antimicrobial activity; structurally rigid due to aromatic substitution

Structural and Functional Differences

  • Methyl vs. Ethyl Esters: Methyl esters (e.g., Methyl 2-(4-aminophenoxy)acetate) generally exhibit lower molecular weights and higher volatility than ethyl esters, influencing their applicability in vapor-phase reactions . Chlorine Substitution: Ethyl 2-(4-chlorophenoxy)acetoacetate demonstrates improved metabolic stability due to the electron-withdrawing chlorine atom, a feature absent in the acetoxy-substituted analog .

Industrial Relevance

  • Solvent Applications : Methyl acetate derivatives are widely used as polar aprotic solvents in coatings and adhesives, leveraging their low toxicity and high volatility .
  • Flavoring Agents: Ethyl 4-methylphenoxyacetate is employed in food industries to enhance fruity flavors, though its methyl-substituted analog remains unexplored in this context .

Preparation Methods

Alkylation of 4-Acetoxyphenol with Methyl Bromoacetate

The most direct route involves alkylating 4-acetoxyphenol with methyl bromoacetate under basic conditions.

Procedure:

  • Reagents: 4-Acetoxyphenol (1.0 equiv), methyl bromoacetate (1.2 equiv), potassium carbonate (2.0 equiv).

  • Solvent: Methyl ethyl ketone (MEK) or acetone.

  • Conditions: Stir at room temperature for 12–24 hours.

  • Work-up: Filter to remove excess base, wash with water, and concentrate.

  • Purification: Crystallization from isopropanol yields 85–92% product.

Key Considerations:

  • Solvent Choice: MEK enhances reaction kinetics due to its polar aprotic nature, while acetone offers a greener alternative.

  • Base Optimization: Potassium carbonate avoids side reactions (e.g., hydrolysis of the acetoxy group) compared to stronger bases like sodium hydride.

Oxidation of Methyl (4-Acetyl-phenoxy)-Acetate

An alternative two-step approach involves synthesizing methyl (4-acetyl-phenoxy)-acetate followed by oxidation to introduce the acetoxy group.

Step 1: Alkylation of 4-Hydroxyacetophenone

  • Reagents: 4-Hydroxyacetophenone, methyl bromoacetate, K₂CO₃.

  • Solvent: MEK.

  • Yield: 90–95% after crystallization.

Step 2: Oxidation with Sodium Perborate

  • Reagents: Sodium perborate monohydrate (3.0 equiv), acetic acid.

  • Conditions: 45–50°C for 12 hours.

  • Work-up: Distillation of acetic acid, extraction with toluene, and sodium bisulfite wash to remove peroxides.

  • Yield: 92% after crystallization.

Mechanistic Insight: Sodium perborate facilitates the oxidation of the acetyl group to a hydroxyl intermediate, which is subsequently acetylated.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

  • MEK vs. Acetone: MEK achieves higher yields (92%) at room temperature, whereas acetone requires elevated temperatures (50°C) for comparable efficiency.

  • Temperature Control: Exothermic reactions during methyl bromoacetate addition necessitate cooling to 10–15°C to prevent by-product formation.

Catalytic Bases

BaseSolventYield (%)Side Reactions
K₂CO₃MEK92Minimal hydrolysis
NaHToluene77Dehydration
NaOCH₃Methanol65Ester cleavage

Potassium carbonate outperforms stronger bases due to its mild alkalinity, preserving the acetoxy group.

Industrial-Scale Production and Challenges

Scalability of Patent Methods

The process described in EP2029507A1 is industrially viable:

  • Batch Size: 200 g starting material.

  • Purification: Crystallization replaces column chromatography, reducing costs.

  • Environmental Impact: Sodium perborate and acetic acid are recoverable, aligning with green chemistry principles.

Common Challenges

  • By-Product Formation: Over-alkylation or diacetylation occurs with excess methyl bromoacetate or prolonged reaction times.

  • Moisture Sensitivity: Sodium hydride-mediated routes require strict anhydrous conditions.

  • Oxidation Control: Incomplete oxidation of the acetyl group necessitates HPLC monitoring .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl (4-acetoxy-phenoxy)-acetate, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution between phenolic derivatives (e.g., 4-acetoxyphenol) and methyl chloroacetate. Key steps include:

  • Reaction setup : Refluxing in a polar aprotic solvent (e.g., dry acetone) with a base like anhydrous potassium carbonate to deprotonate the phenol .
  • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) to track reaction progress .
  • Purification : Extraction with ether, washing with sodium hydroxide to remove unreacted starting materials, and recrystallization from ethanol .
    • Optimization : Adjusting molar ratios (e.g., excess methyl chloroacetate) and reaction time (typically 8–12 hours) to maximize yield.

Q. How is this compound characterized, and what analytical techniques are essential for confirming purity?

  • Analytical workflow :

  • Spectroscopy : ¹H/¹³C NMR to confirm ester and acetoxy groups; IR spectroscopy to identify carbonyl (C=O) stretches .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and elemental composition .
  • Chromatography : HPLC or GC-MS to assess purity, with retention times compared to standards .

Advanced Research Questions

Q. How do substituents on the phenolic ring influence the reactivity of this compound in hydrolysis or substitution reactions?

  • Mechanistic insights :

  • Hydrolysis : The acetoxy group undergoes base-catalyzed hydrolysis to form phenolic intermediates. Steric hindrance from substituents (e.g., chloro, methoxy) can slow reaction rates .
  • Substitution : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the para position, facilitating nucleophilic aromatic substitution .
    • Experimental design : Kinetic studies under controlled pH and temperature, monitored via UV-Vis spectroscopy or HPLC .

Q. What strategies resolve contradictions in spectral data (e.g., IR or NMR) for this compound derivatives?

  • Troubleshooting :

  • Cross-validation : Compare experimental IR spectra with computational predictions (e.g., DFT) or reference databases (NIST, PubChem) .
  • Decoupling experiments : Use DEPT-135 NMR to distinguish overlapping signals in complex mixtures .
    • Case study : In cases of missing reference data (e.g., NIST IR spectra), synthesize analogs with known substituents to establish spectral trends .

Q. How can this compound serve as a precursor for bioactive compounds in medicinal chemistry?

  • Applications :

  • Scaffold modification : Hydrolysis of the acetoxy group yields phenolic intermediates for coupling with pharmacophores (e.g., benzophenones) via Mitsunobu or Ullmann reactions .
  • Structure-activity relationships (SAR) : Introduce trifluoromethyl or methoxy groups to enhance lipophilicity and target binding .
    • Biological testing : Screen derivatives for enzyme inhibition (e.g., COX-2) using in vitro assays .

Q. What advanced techniques improve the scalability of this compound synthesis while maintaining reproducibility?

  • Innovative methods :

  • Flow chemistry : Utilize microreactors for precise temperature control and reduced reaction times compared to batch processes .
  • Catalysis : Explore Pd-catalyzed cross-coupling to introduce aryl groups at the phenolic ring .
    • Quality control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Methodological Considerations

Q. How are stability studies designed to evaluate this compound under varying pH and temperature conditions?

  • Protocol :

  • Accelerated degradation : Incubate the compound in buffers (pH 1–13) at 40–60°C, sampling at intervals for HPLC analysis .
  • Kinetic modeling : Use Arrhenius plots to predict shelf life under storage conditions .

Q. What computational tools aid in predicting the reactivity and spectroscopic properties of this compound derivatives?

  • Software :

  • Gaussian or ORCA : For DFT calculations of NMR chemical shifts and IR vibrational modes .
  • AutoDock Vina : To simulate docking interactions with biological targets .

Data Interpretation and Reporting

Q. How should researchers address discrepancies between experimental and theoretical data in publications?

  • Best practices :

  • Transparency : Report all reaction conditions (solvent purity, catalyst loading) to enable replication .
  • Error analysis : Include confidence intervals for spectroscopic measurements and statistical validation of biological assays .

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